2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Beschreibung
This compound is a structurally complex furopyrimidinone derivative featuring a p-tolyl (4-methylphenyl) substituent at position 4 and an acetamide group linked to a 2-(trifluoromethyl)phenyl moiety. The furo[3,4-d]pyrimidine core is a bicyclic system that combines furan and pyrimidine rings, a scaffold often associated with bioactivity in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the p-tolyl group may influence steric and electronic interactions in biological targets.
Eigenschaften
IUPAC Name |
2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O4/c1-12-6-8-13(9-7-12)19-18-16(11-32-20(18)30)28(21(31)27-19)10-17(29)26-15-5-3-2-4-14(15)22(23,24)25/h2-9,19H,10-11H2,1H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJSCRKGFYIWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 1251593-39-1 , is a complex organic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 391.4 g/mol . The structure features a furo[3,4-d]pyrimidin-1(2H,5H,7H) moiety that contributes to its biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related pyrimidine derivatives. For instance:
- A study indicated that pyrano[2,3-d]pyrimidine derivatives exhibited significant antimicrobial activity with IC50 values ranging from 257 to 278 µM for different substitutions on the aromatic ring .
- The compound may share similar mechanisms of action due to structural similarities with these derivatives.
Anticancer Activity
Research has shown that compounds containing pyrimidine rings can possess cytotoxic effects against various cancer cell lines:
- A notable study demonstrated that certain pyrimidine derivatives exhibited cytotoxicity against the HeLa cell line with IC50 values indicating effective inhibition of cell proliferation .
- The specific compound's structure suggests it may interact with cellular pathways involved in cancer progression.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds targeting inflammatory pathways are of great interest:
- Pyrimidine derivatives have been investigated for their anti-inflammatory properties. For example, some compounds have shown to inhibit pro-inflammatory cytokines in vitro .
- This compound's potential to modulate inflammatory responses could be explored further in preclinical models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | IC50 values: 257 - 278 µM | |
| Anticancer | Cytotoxicity against HeLa cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing similar compounds through multicomponent reactions and evaluating their biological activities. The findings suggested that structural modifications significantly impact the efficacy against microbial strains and cancer cells. The methodologies used included:
Wissenschaftliche Forschungsanwendungen
The compound 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its structural characteristics, biological activities, synthesis pathways, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of approximately 391.4 g/mol. The structure includes:
- Dihydrofuro-pyrimidine core : This core is crucial for the compound's biological interactions.
- Acetamide functionality : This group enhances solubility and biological activity.
- Trifluoromethyl group : Known for increasing lipophilicity and potentially enhancing the compound's pharmacological properties.
Research indicates that compounds with similar structural motifs exhibit diverse biological activities. The following areas of activity are particularly noteworthy:
Anticancer Properties
Compounds structurally akin to this one have shown potential in inhibiting cancer cell proliferation. For example, studies have identified related compounds that effectively target specific cancer pathways, suggesting that this compound may also possess anticancer properties.
Antimicrobial Effects
Preliminary studies indicate that similar compounds exhibit antimicrobial activity against various pathogens. This suggests that the compound could be investigated further for its potential as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes involved in critical biological pathways. In particular, it could inhibit enzymes related to cancer progression or bacterial virulence factors, making it a candidate for further research in drug development.
Synthesis Pathways
The synthesis of 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step synthetic routes:
- Formation of the Dihydrofuro-Pyrimidine Core : This step involves cyclization reactions to create the pyrimidine structure.
- Introduction of Functional Groups : The acetamide and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
- Purification and Characterization : After synthesis, the compound must be purified using techniques such as chromatography and characterized using NMR and mass spectrometry.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways. This suggests that similar mechanisms may be applicable to 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide.
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens. Such findings warrant further exploration of this compound's potential in developing new antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Literature ()
The compound shares structural motifs with pharmacopeial entries listed in , such as:
- (R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (compounds m, n, o).
Key Differences:
| Feature | Target Compound | Pharmacopeial Analogues (m, n, o) |
|---|---|---|
| Core Structure | Furo[3,4-d]pyrimidinone | Tetrahydropyrimidin-1(2H)-yl butanamide |
| Substituents | p-Tolyl (4-methylphenyl) and 2-(trifluoromethyl)phenyl | 2,6-Dimethylphenoxy and diphenylhexane backbone |
| Stereochemistry | Not explicitly defined in the name | Multiple stereocenters (2S/R, 4S/R, 5S) |
| Functional Groups | Acetamide linker | Phenoxyacetamide and hydroxy groups |
Implications:
- The trifluoromethyl group enhances lipophilicity (logP) and resistance to oxidative metabolism compared to the dimethylphenoxy group in pharmacopeial compounds, which could improve bioavailability .
- The absence of hydroxyl groups in the target compound may reduce hydrogen-bonding interactions but increase membrane permeability.
Computational Docking Performance ()
discusses Chemical Space Docking for ROCK1 kinase inhibitors.
- Docking Efficiency: The compact furopyrimidinone core may fit better into shallow binding pockets compared to bulkier tetrahydropyrimidine derivatives.
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the furopyrimidinone core followed by coupling with the trifluoromethylphenyl acetamide moiety. Key steps include:
- Core Formation : Cyclization of substituted pyrimidine precursors under acidic or basic conditions to form the fused furo[3,4-d]pyrimidine ring .
- Acetamide Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the acetamide group to the core under inert atmospheres .
- Optimization : Reaction efficiency can be enhanced by:
Basic: What analytical methods are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the furopyrimidinone core and acetamide linkage. Aromatic protons in the p-tolyl and trifluoromethylphenyl groups show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₈F₃N₃O₄) and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydrofuropyrimidinone ring, if single crystals are obtainable .
Basic: How should researchers evaluate solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock) followed by dilution into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling :
- pH Stability : Incubate in buffers (pH 2–9) for 24h; analyze via LC-MS for degradation products .
- Thermal Stability : Store at 4°C, -20°C, and RT; compare HPLC chromatograms over 7 days .
- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .
Advanced: What computational strategies (e.g., DFT) are used to predict reactivity or interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution in the furopyrimidinone core to predict sites for electrophilic/nucleophilic attack. Basis sets (e.g., B3LYP/6-31G*) optimize geometry and frontier molecular orbitals .
- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes) using force fields like AMBER. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the p-tolyl moiety .
- Reaction Path Search : Algorithms (e.g., GRRM) identify transition states and intermediates for key steps like cyclization, reducing trial-and-error experimentation .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from multiple assays, accounting for variables like cell line heterogeneity or assay endpoints .
- Dose-Response Refinement : Use Hill slope models to distinguish between true efficacy and assay artifacts .
- Orthogonal Assays : Validate target engagement via SPR (binding affinity) and functional assays (e.g., enzymatic inhibition), ensuring correlation between biochemical and cellular data .
Advanced: What methodologies optimize reaction scalability while maintaining yield?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor key intermediates in real-time during scale-up .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio) with minimal experimental runs. For example, a 2³ factorial design can identify critical parameters for cyclization .
- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., acetamide coupling), improving reproducibility at >1 mol scale .
Advanced: How can enzyme interaction studies be designed to elucidate inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Measure initial reaction rates under varying substrate/inhibitor concentrations to determine inhibition type (competitive, non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzyme .
- Mutagenesis Studies : Engineer enzyme active-site residues (e.g., Ala-scanning) to identify key interactions with the trifluoromethylphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
